molecular formula C24H27NO6S B12754811 (E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine CAS No. 83986-16-7

(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine

Cat. No.: B12754811
CAS No.: 83986-16-7
M. Wt: 457.5 g/mol
InChI Key: MDGKMPNTGATIBS-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used to study biochemical pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

83986-16-7

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine

InChI

InChI=1S/C20H23NO2S.C4H4O4/c1-21-11-9-14(10-12-21)20-16-13-15(22-2)7-8-18(16)24-19-6-4-3-5-17(19)23-20;5-3(6)1-2-4(7)8/h3-8,13-14,20H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MDGKMPNTGATIBS-WLHGVMLRSA-N

Isomeric SMILES

CN1CCC(CC1)C2C3=C(C=CC(=C3)OC)SC4=CC=CC=C4O2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(CC1)C2C3=C(C=CC(=C3)OC)SC4=CC=CC=C4O2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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